(R)-2-Amino-3-propylhexan-1-ol

Description

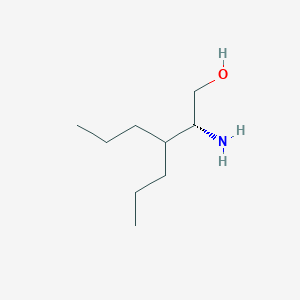

(R)-2-Amino-3-propylhexan-1-ol is a chiral amino alcohol with the molecular formula C₉H₂₁NO and a molecular weight of 159.27 g/mol . Its structure features a hexan-1-ol backbone substituted with an amino group at the second carbon and a propyl group at the third carbon. However, key physicochemical properties such as density, boiling point, and solubility remain unreported in publicly available literature, limiting its broader characterization .

Properties

IUPAC Name |

(2R)-2-amino-3-propylhexan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21NO/c1-3-5-8(6-4-2)9(10)7-11/h8-9,11H,3-7,10H2,1-2H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLXLHWMIQJDKFX-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)C(CO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(CCC)[C@H](CO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-3-propylhexan-1-ol can be achieved through several methods, including:

Asymmetric Synthesis: This involves the use of chiral catalysts or chiral auxiliaries to induce the formation of the ®-enantiomer. One common approach is the asymmetric reduction of a ketone precursor using a chiral reducing agent.

Resolution of Racemic Mixtures: This method involves the separation of the racemic mixture of 2-Amino-3-propylhexan-1-ol into its enantiomers using techniques such as chiral chromatography or crystallization with a chiral resolving agent.

Industrial Production Methods: Industrial production of ®-2-Amino-3-propylhexan-1-ol typically involves large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and enantiomeric purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound.

Types of Reactions:

Oxidation: ®-2-Amino-3-propylhexan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be reduced to form various derivatives, such as amines or alcohols, using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The amino group in ®-2-Amino-3-propylhexan-1-ol can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

Reduction: LiAlH4, NaBH4, and other reducing agents.

Substitution: Various nucleophiles such as halides, alkoxides, and amines.

Major Products:

Oxidation: Ketones, aldehydes.

Reduction: Amines, alcohols.

Substitution: Substituted amino alcohols.

Scientific Research Applications

Chemical Synthesis

Chiral Building Block

(R)-2-Amino-3-propylhexan-1-ol serves as a crucial chiral building block in the synthesis of complex organic molecules. Its chirality allows for the production of enantiomerically pure compounds, which are essential in pharmaceuticals and agrochemicals. The compound can be employed in asymmetric synthesis, where it acts as a precursor for various biologically active molecules.

Synthetic Routes

Common synthetic methods include:

- Asymmetric Synthesis : Utilizing chiral catalysts to produce the (R)-enantiomer from prochiral starting materials.

- Resolution of Racemic Mixtures : Techniques like chiral chromatography can separate racemic mixtures into their respective enantiomers, enhancing purity for further applications.

Biological Research

Role in Biochemical Pathways

Research has indicated potential roles for this compound in various biochemical pathways. It may function as a ligand in enzyme studies, influencing enzyme activity through specific binding interactions. This property is particularly relevant in drug design, where understanding ligand-receptor interactions can lead to the development of more effective therapeutics.

Pharmaceutical Applications

Therapeutic Potential

The compound is being explored for its therapeutic effects, particularly as a precursor in the synthesis of pharmaceutical agents. For example, it has been investigated in the context of long-acting antiretroviral (ARV) therapies. A study highlighted its incorporation into prodrugs aimed at improving drug delivery and patient adherence by extending the release profiles of existing ARV medications .

Case Study: Long-Acting ARV Prodrugs

In a recent investigation, this compound was utilized to develop aminoalkoxycarbonyloxymethyl (amino-AOCOM) ether prodrugs. These prodrugs demonstrated prolonged release profiles and enhanced pharmacokinetics in vivo, significantly improving the half-life of drugs like raltegravir when administered subcutaneously . This application underscores the compound's importance in modern pharmaceutical formulations.

Industrial Applications

Specialty Chemicals and Agrochemicals

Beyond academic research, this compound finds utility in industrial settings. It is used as an intermediate in the production of specialty chemicals and agrochemicals. Its properties allow for the synthesis of compounds that require specific stereochemistry, which is often crucial for efficacy and safety in agricultural applications.

Summary Table of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Chemical Synthesis | Chiral building block for enantiomerically pure compounds | Asymmetric synthesis of pharmaceuticals |

| Biological Research | Investigated as a ligand affecting enzyme activity | Enzyme studies |

| Pharmaceutical Research | Precursor for long-acting drug formulations | Development of ARV prodrugs |

| Industrial Applications | Intermediate in specialty chemicals and agrochemical production | Synthesis of targeted agrochemicals |

Mechanism of Action

The mechanism of action of ®-2-Amino-3-propylhexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Molecular Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| (R)-2-Amino-3-propylhexan-1-ol | 2227762-98-1 | C₉H₂₁NO | 159.27 | Propyl (C3), amino, hydroxyl |

| (R)-2-(Benzylamino)-3-methylbutan-1-ol | N/A | C₁₂H₁₉NO | 193.29 | Benzylamino, methyl, hydroxyl |

| (R)-2-Amino-2-(4-iodophenyl)ethan-1-ol | 2829292-68-2 | C₈H₁₀INO | 263.08 | 4-Iodophenyl, amino, hydroxyl |

Key Observations

Branching and Steric Effects: this compound has a linear hexanol backbone with a propyl group, creating moderate steric bulk. In contrast, (R)-2-(Benzylamino)-3-methylbutan-1-ol includes a benzyl group, which introduces aromaticity and increased hydrophobicity .

Chirality and Pharmacological Relevance: All three compounds are chiral, but the position of substituents alters their interaction with biological targets. For example, the propyl group in this compound may favor interactions with hydrophobic enzyme pockets, whereas the iodophenyl group could enable radioimaging applications .

Synthetic Utility: this compound’s simpler structure makes it a candidate for modular synthesis of chiral catalysts. Conversely, the benzylamino and iodophenyl derivatives are more specialized, likely serving as intermediates in drug discovery or radiopharmaceuticals .

Biological Activity

(R)-2-Amino-3-propylhexan-1-ol, a chiral amino alcohol, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.

This compound is characterized by the following chemical formula:

| Property | Value |

|---|---|

| Molecular Formula | C9H21NO |

| Molecular Weight | 171.27 g/mol |

| CAS Number | 20317196 |

| Structure | Structure |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can alter metabolic pathways and affect cellular functions.

- Receptor Modulation : It may act on neurotransmitter receptors, influencing neurotransmission and potentially affecting mood and cognition.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Neuroprotective Effects : Studies suggest that the compound may protect neuronal cells from oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases.

- Antimicrobial Properties : Preliminary investigations have indicated that it possesses antimicrobial activity against various bacterial strains, making it a candidate for further development as an antibacterial agent.

- Anti-inflammatory Effects : There is evidence suggesting that this compound may reduce inflammation in certain models, which could be beneficial in treating inflammatory diseases.

Case Studies

- Neuroprotective Study :

- Antimicrobial Activity :

Comparative Analysis

A comparative analysis of this compound with similar compounds highlights its unique properties:

| Compound | Antimicrobial Activity | Neuroprotective Potential | Anti-inflammatory Effects |

|---|---|---|---|

| This compound | Moderate | High | Moderate |

| 2-Amino-N-(3-chloro-4-fluorophenyl)acetohydrazide | Low | Moderate | High |

| 3-tert-butyl-benzamidine | High | Low | Low |

Future Directions

The promising biological activities of this compound warrant further investigation. Future research should focus on:

- In Vivo Studies : To understand the pharmacokinetics and therapeutic efficacy in animal models.

- Mechanistic Studies : To elucidate the specific pathways involved in its neuroprotective and antimicrobial actions.

Q & A

Q. What are the most reliable synthetic routes for (R)-2-Amino-3-propylhexan-1-ol?

- Methodological Answer : The synthesis of chiral amino alcohols like this compound typically involves stereoselective reduction or enzymatic resolution. For example:

- Reductive Amination : Use ketone precursors with chiral catalysts (e.g., Ru-BINAP complexes) to achieve enantioselectivity. Sodium borohydride or LiAlH₄ can reduce imine intermediates under controlled conditions .

- Chiral Pool Synthesis : Start with naturally occurring chiral amino acids or alcohols to retain stereochemistry during alkylation or propyl group introduction .

- Safety Note : Ensure inert atmospheres for reactions involving pyrophoric reagents like LiAlH₄ and follow protocols for handling toxic intermediates .

Q. How can researchers characterize the stereochemical purity of this compound?

- Methodological Answer : Use a combination of:

- Chiral HPLC : Compare retention times with known (S)-enantiomers using polysaccharide-based columns (e.g., Chiralpak AD-H) .

- Optical Rotation : Measure specific rotation ([α]D) and cross-reference with literature values for (R)-configured analogs .

- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis if high-purity crystals are obtainable .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Inhalation Risks : Use fume hoods; if exposure occurs, administer artificial respiration and seek immediate medical attention .

- Skin Protection : Wear nitrile gloves and lab coats due to potential irritation from amino alcohols .

- Waste Disposal : Neutralize acidic or basic byproducts before disposal, adhering to institutional guidelines for amine-containing compounds .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound be resolved?

- Methodological Answer :

- Triangulation : Cross-validate NMR (¹H, ¹³C, 2D-COSY) and mass spectrometry (HRMS) with computational tools (e.g., DFT-based NMR prediction) .

- Solvent Effects : Re-run experiments in deuterated solvents (DMSO-d₆ vs. CDCl₃) to assess peak shifts caused by hydrogen bonding .

- Collaborative Verification : Share raw data with independent labs to confirm reproducibility, addressing biases in spectral interpretation .

Q. What strategies optimize enantiomeric excess (ee) in large-scale synthesis?

- Methodological Answer :

- Dynamic Kinetic Resolution (DKR) : Employ transition-metal catalysts (e.g., Pd/C) with chiral ligands to racemize byproducts in situ, improving ee >98% .

- Enzymatic Catalysis : Use lipases or transaminases in biphasic systems (e.g., water-organic solvent) for stereospecific amination .

- Process Monitoring : Implement inline FTIR or Raman spectroscopy to track ee in real-time and adjust reaction parameters .

Q. How does this compound interact with biological targets in preclinical studies?

- Methodological Answer :

- Receptor Binding Assays : Radiolabel the compound (e.g., ³H or ¹⁴C isotopes) to quantify affinity for G-protein-coupled receptors (GPCRs) using scintillation counting .

- Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers or protein active sites to predict bioavailability and metabolic stability .

- In Vitro Toxicity : Assess hepatotoxicity via HepG2 cell viability assays and CYP450 inhibition studies to prioritize lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.